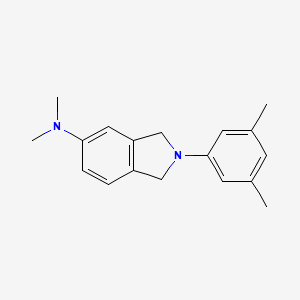
2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine is an organic compound that belongs to the class of isoindolines. This compound is characterized by the presence of a dimethylphenyl group attached to an isoindoline core, which is further substituted with dimethylamine groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with N,N-dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as palladium on carbon may be used to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted isoindolines.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-5-amine: Similar in structure but with different substituents.
2-(3,5-Dimethylphenyl)-N,N-dimethyl-2,3-dihydro-1H-isoindol-4-amine: Differing in the position of the amine group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
651733-98-1 |
|---|---|
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)-N,N-dimethyl-1,3-dihydroisoindol-5-amine |
InChI |
InChI=1S/C18H22N2/c1-13-7-14(2)9-18(8-13)20-11-15-5-6-17(19(3)4)10-16(15)12-20/h5-10H,11-12H2,1-4H3 |
Clave InChI |
QHSSCQSGJHBPMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


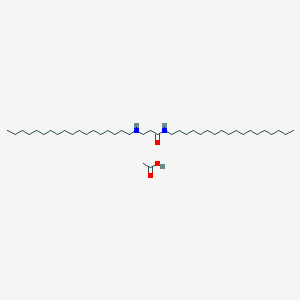
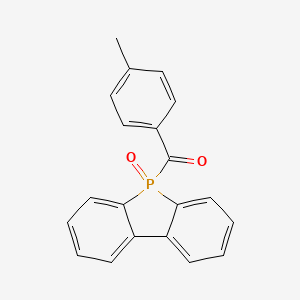
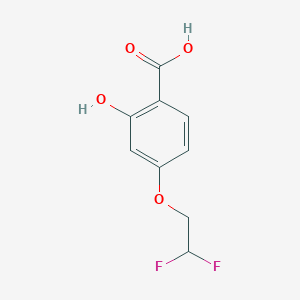
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)

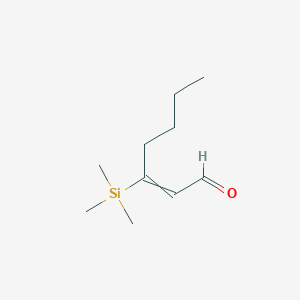
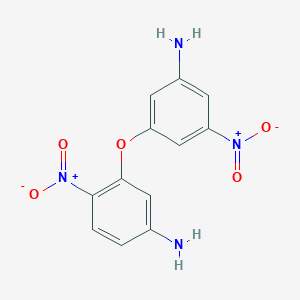
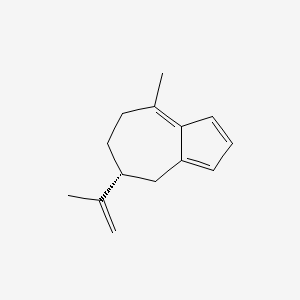
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)
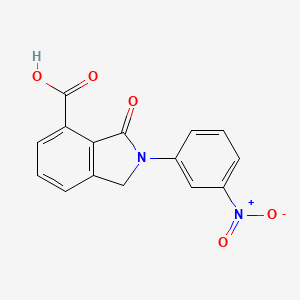
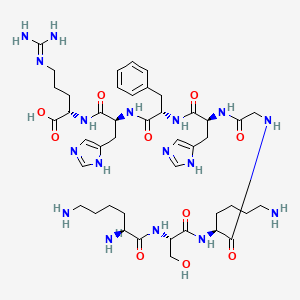
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-4-methoxy-3-(3-pyridinyl)-](/img/structure/B12542938.png)
